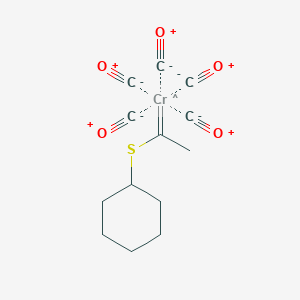
1-Phenylthioethylidenechromium pentacarbonyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenylthioethylidenechromium pentacarbonyl can be synthesized through the reaction of chromium hexacarbonyl with phenylthioacetylene under specific conditions . The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation . The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenylthioethylidenechromium pentacarbonyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromium-containing species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state chromium complexes.
Substitution: The carbonyl ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure selectivity and yield .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield chromium oxides, while substitution reactions can produce a variety of chromium-ligand complexes .
Applications De Recherche Scientifique
1-Phenylthioethylidenechromium pentacarbonyl has several scientific research applications, including:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium hexacarbonyl: A well-known chromium complex with six carbonyl ligands.
Phenylthioacetylene: A precursor used in the synthesis of 1-Phenylthioethylidenechromium pentacarbonyl.
Other organochromium compounds: Various organochromium complexes with different ligands and coordination environments.
Uniqueness
This compound is unique due to its specific ligand arrangement and the presence of a phenylthioethylidene group . This gives it distinct chemical properties and reactivity compared to other chromium complexes .
Propriétés
Numéro CAS |
23626-10-0 |
|---|---|
Formule moléculaire |
C13H14CrO5S |
Poids moléculaire |
334.31 g/mol |
InChI |
InChI=1S/C8H14S.5CO.Cr/c1-2-9-8-6-4-3-5-7-8;5*1-2;/h8H,3-7H2,1H3;;;;;; |
Clé InChI |
LOEORKBJXKJKPB-UHFFFAOYSA-N |
SMILES canonique |
CC(=[Cr])SC1CCCCC1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















